18:1 DGS, 1,2-dioleoyl-sn-glycero-3-succinate, chloroform
Overview
Description
1,2-Dioleoyl-sn-glycero-3-succinate, commonly referred to as 18:1 DGS, is a non-phospholipid compound that contains double oleoyl chains. These chains form stable fluidic bilayers, making it a significant molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-succinate involves the esterification of glycerol with oleic acid, followed by the succinylation of the resulting diacylglycerol. The reaction conditions typically include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification and succinylation .
Industrial Production Methods: Industrial production of 1,2-dioleoyl-sn-glycero-3-succinate involves large-scale esterification and succinylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-sn-glycero-3-succinate undergoes various chemical reactions, including:
Oxidation: The oleoyl chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the oleoyl chains can be reduced to form saturated derivatives.
Substitution: The succinate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Amine or thiol-substituted derivatives.
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-succinate has a wide range of applications in scientific research:
Chemistry: Used in the preparation of liposomes and other lipid-based delivery systems.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 1,2-dioleoyl-sn-glycero-3-succinate involves its ability to form stable bilayers and interact with various biomolecules. The oleoyl chains provide fluidity to the bilayers, while the succinate group can interact with proteins and other molecules. This interaction is crucial for its role in drug delivery and membrane studies .
Comparison with Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphate: Another lipid molecule with similar oleoyl chains but with a phosphate group instead of succinate.
1,2-Dioleoyl-sn-glycero-3-succinate (nickel salt): A conjugated phospholipid containing nickel, used in structural biology.
1,2-Dioleoyl-sn-glycero-3-succinate (cobalt salt): Similar to the nickel salt variant but contains cobalt.
Uniqueness: 1,2-Dioleoyl-sn-glycero-3-succinate is unique due to its non-phospholipid nature and its ability to form stable fluidic bilayers. This property makes it particularly useful in applications requiring stable and flexible lipid bilayers .
Properties
IUPAC Name |
4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17-,20-18-/t39-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGIZLLBNVAMQT-NYVOMTAGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677180 | |
Record name | 4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127640-49-7 | |
Record name | 4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.